
3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid
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Overview
Description
3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid typically involves the reaction of 1,2,3,4-tetrahydroquinoline with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a Grignard reagent, where the tetrahydroquinoline is reacted with a propanoic acid chloride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline ring to a quinoline ring.
Reduction: Reduction reactions can further hydrogenate the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully hydrogenated compounds .
Scientific Research Applications
3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid
- 3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid
- 3-(2,3,5-trimethyl-1,4-benzoquinonyl)-3-methylbutyric acid
Uniqueness
3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydroquinoline ring system and propanoic acid moiety make it a versatile compound for various applications in research and industry .
Biological Activity
3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid is a compound of interest due to its potential biological activities, including neuroprotective and antimicrobial properties. This article compiles research findings and case studies to elucidate the compound's biological activity.
- Molecular Formula : C₁₂H₁₅N₁O₂
- Molecular Weight : 219.24 g/mol
- CAS Number : 923163-76-2
1. Neuroprotective Effects
Research indicates that compounds derived from tetrahydroquinoline structures exhibit neuroprotective effects. For instance, studies have shown that derivatives can reduce oxidative stress and amyloid plaque formation, which are critical factors in neurodegenerative diseases such as Alzheimer's .
2. Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. A study focusing on its derivatives revealed that they possess antifungal properties, inhibiting the growth of fungal strains effectively .
3. Antitubercular Activity
In a pharmacokinetic study involving mice infected with Mycobacterium tuberculosis, 3-(1H-indol-3-yl)propanoic acid (related to tetrahydroquinoline derivatives) showed a reduction in bacterial load in the spleen by seven-fold compared to untreated controls . This suggests potential applications in treating tuberculosis.
Research Findings and Case Studies
The biological activity of this compound is thought to involve several mechanisms:
- Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative stress.
- Modulation of Signaling Pathways : It may influence pathways related to inflammation and apoptosis.
- Interaction with Receptors : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.
Properties
IUPAC Name |
3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,9,13H,5-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIZHKFEKQACGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.